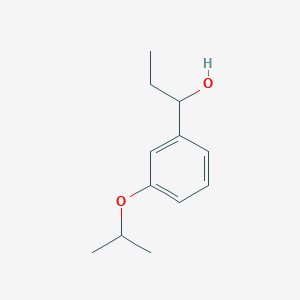

1-(3-Isopropoxyphenyl)propan-1-ol

Description

1-(3-Isopropoxyphenyl)propan-1-ol is a secondary alcohol featuring a propan-1-ol moiety attached to a phenyl ring substituted with an isopropoxy group at the 3-position. Its molecular formula is C₁₂H₁₈O₂ (calculated molecular weight: 194.27 g/mol).

Propriétés

IUPAC Name |

1-(3-propan-2-yloxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-12(13)10-6-5-7-11(8-10)14-9(2)3/h5-9,12-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJLASFASFFGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3-Isopropoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropoxybenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

1-(3-Isopropoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

The compound 1-(3-Isopropoxyphenyl)propan-1-ol has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and biological activity. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that modifications on the phenyl ring can enhance efficacy against various cancer cell lines, such as MCF7 (breast cancer) and NCI-H460 (lung cancer).

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties : Exhibiting activity against various bacterial strains, which suggests potential applications in treating infections caused by resistant bacteria.

- Biofilm Inhibition : Studies have demonstrated the ability of related compounds to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes some findings:

| Compound Variant | IC50 (µM) | Target |

|---|---|---|

| This compound | Not determined | General biological activity |

| Related nitrophenyl derivatives | 6.55 - 7.41 | PqsD enzyme |

| Other substituted phenols | Variable | Various cellular targets |

Potential Industrial Applications

Beyond medicinal uses, this compound may find utility in:

- Organic Synthesis : As an intermediate in the synthesis of complex organic molecules.

- Specialty Chemicals : In the production of materials with specific properties tailored for industrial applications.

Mécanisme D'action

The mechanism by which 1-(3-Isopropoxyphenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

1-([1,1'-Biphenyl]-4-yl)propan-1-ol (Compound 24)

- Structure : Propan-1-ol linked to a biphenyl group at the 4-position.

- Molecular Formula : C₁₅H₁₆O

- Molecular Weight : 212.29 g/mol

- Synthesis : Synthesized via phenyllithium addition to 1-(3-bromophenyl)propan-1-one, yielding 55% after column chromatography .

- Key Differences :

- The biphenyl group increases hydrophobicity compared to the isopropoxyphenyl group.

- Higher molecular weight and aromaticity may enhance UV absorption properties.

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol

- Structure : Propan-1-ol with methoxy and benzyloxy substituents at the 3- and 4-positions of the phenyl ring.

- Molecular Formula : C₁₇H₂₀O₃

- Molecular Weight : 272.34 g/mol

1-(3-Ethylphenyl)propan-1-ol

Macelignan and Related Lignans

- Example Structure: (7S,8R)-2-(4-allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-propan-1-ol.

- Key Differences :

Data Table: Comparative Analysis

Key Research Findings

Synthetic Accessibility :

- Bulky substituents (e.g., biphenyl, benzyloxy) reduce reaction yields due to steric hindrance during nucleophilic additions .

- Simpler analogs like 1-(3-ethylphenyl)propan-1-ol may be more amenable to large-scale synthesis.

Physicochemical Properties :

- Isopropoxy and benzyloxy groups enhance lipophilicity, favoring applications in hydrophobic matrices or lipid-based drug delivery.

- Methoxy and hydroxyl groups (as in lignans) improve water solubility and bioavailability .

Biological Relevance :

Activité Biologique

1-(3-Isopropoxyphenyl)propan-1-ol is a compound that has garnered attention for its potential biological activities. This article compiles various studies and findings regarding its biochemical properties, mechanisms of action, and therapeutic applications.

This compound, also known by its IUPAC name, exhibits a unique structure that contributes to its biological activity. The presence of the isopropoxy group and the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Receptors : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.

Antimicrobial Properties

Recent studies have indicated that this compound possesses antimicrobial properties. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects. It has been tested in vitro for its ability to reduce pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

Data Table: Biological Activities of this compound

Case Studies

A notable case study involved the synthesis of various derivatives of this compound to evaluate their biological activities. The study found that modifications to the isopropoxy group significantly affected the compound's potency against microbial strains.

Study Findings:

- Synthesis : Derivatives were synthesized using standard organic chemistry techniques.

- Testing : The antimicrobial activity was assessed using Minimum Inhibitory Concentration (MIC) tests.

- Results : Some derivatives exhibited improved activity compared to the parent compound, indicating structure-activity relationships (SAR).

Research Findings

Multiple studies have explored the pharmacological potential of this compound. Key findings include:

- Neuroprotective Effects : Some derivatives demonstrated neuroprotective properties in cellular models of neurodegeneration.

- Potential for Drug Development : Given its diverse biological activities, there is ongoing research into its use as a lead compound for developing new therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.